molecular formula C7H8O4S3 B14312481 Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate CAS No. 112809-79-7

Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate

Cat. No.: B14312481
CAS No.: 112809-79-7
M. Wt: 252.3 g/mol
InChI Key: AURPPEIRTAVNAZ-UHFFFAOYSA-N
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Description

Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate is an organic compound that features a unique combination of functional groups, including a dithiolane ring and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. This reaction forms the dithiolane ring. The methanesulfonyl group can be introduced through a subsequent reaction with methanesulfonyl chloride under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate can undergo various chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the dithiolane ring, forming simpler thiol derivatives.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate exerts its effects is largely dependent on its interactions with other molecules. The dithiolane ring can act as a chelating agent, binding to metal ions and affecting their reactivity. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiolane: A simpler compound with a similar dithiolane ring but lacking the methanesulfonyl group.

    1,3-Dithiane: Another related compound with a six-membered ring containing two sulfur atoms.

Uniqueness

Methyl (2H-1,3-dithiol-2-ylidene)(methanesulfonyl)acetate is unique due to the presence of both the dithiolane ring and the methanesulfonyl group. This combination imparts distinct chemical properties, making it more versatile in various applications compared to simpler dithiolane or dithiane derivatives .

Properties

CAS No.

112809-79-7

Molecular Formula

C7H8O4S3

Molecular Weight

252.3 g/mol

IUPAC Name

methyl 2-(1,3-dithiol-2-ylidene)-2-methylsulfonylacetate

InChI

InChI=1S/C7H8O4S3/c1-11-6(8)5(14(2,9)10)7-12-3-4-13-7/h3-4H,1-2H3

InChI Key

AURPPEIRTAVNAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C1SC=CS1)S(=O)(=O)C

Origin of Product

United States

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